molecular formula C10H9N3O2 B13185349 4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid

4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13185349
M. Wt: 203.20 g/mol
InChI Key: YZZMILIHTIALLD-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzohydrazide with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of solvents and reagents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes or receptors, modulating their activity. The 4-methylphenyl group enhances the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-4H-1,2,4-triazole-3-carboxylic acid
  • 4-(4-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid
  • 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid

Uniqueness

4-(4-Methylphenyl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

4-(4-methylphenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)13-6-11-12-9(13)10(14)15/h2-6H,1H3,(H,14,15)

InChI Key

YZZMILIHTIALLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=C2C(=O)O

Origin of Product

United States

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